molecular formula C12H14BrN3O B13850213 6-Bromo-2-isopropylamino-7-methoxyquinazoline CAS No. 914397-14-1

6-Bromo-2-isopropylamino-7-methoxyquinazoline

货号: B13850213
CAS 编号: 914397-14-1
分子量: 296.16 g/mol
InChI 键: WDIZSFGOBBACGS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-2-isopropylamino-7-methoxyquinazoline is a quinazoline derivative characterized by a bromine atom at position 6, an isopropylamino group at position 2, and a methoxy substituent at position 7. Quinazolines are nitrogen-containing heterocycles with broad applications in medicinal chemistry, particularly as kinase inhibitors or intermediates in drug synthesis.

属性

CAS 编号

914397-14-1

分子式

C12H14BrN3O

分子量

296.16 g/mol

IUPAC 名称

6-bromo-7-methoxy-N-propan-2-ylquinazolin-2-amine

InChI

InChI=1S/C12H14BrN3O/c1-7(2)15-12-14-6-8-4-9(13)11(17-3)5-10(8)16-12/h4-7H,1-3H3,(H,14,15,16)

InChI 键

WDIZSFGOBBACGS-UHFFFAOYSA-N

规范 SMILES

CC(C)NC1=NC2=CC(=C(C=C2C=N1)Br)OC

产品来源

United States

准备方法

Starting Material: 2,4-Dichloro-7-methoxyquinazoline

A common precursor in the synthesis of substituted quinazolines including 6-bromo-2-isopropylamino-7-methoxyquinazoline is 2,4-dichloro-7-methoxyquinazoline. This compound is typically prepared by halogenation of 7-methoxyquinazoline derivatives using reagents such as phosphorus oxychloride or phosphorus oxybromide under controlled temperature conditions. The halogenation introduces reactive chlorine atoms at the 2 and 4 positions, which serve as leaving groups for subsequent nucleophilic substitution.

Nucleophilic Substitution with Isopropylamine

The key step to introduce the isopropylamino group at the 2-position involves reacting 2,4-dichloro-7-methoxyquinazoline with isopropylamine. This reaction proceeds via nucleophilic aromatic substitution where the chlorine atom at the 2-position is displaced by the isopropylamine nucleophile, yielding 2-isopropylamino-7-methoxyquinazoline derivatives. The 4-position chlorine can be either retained or further substituted depending on the target molecule.

Detailed Preparation Method

Halogenation of 7-Methoxyquinazoline

  • Reagents: Phosphorus oxychloride (POCl3) or phosphorus oxybromide (POBr3), dimethylformamide (DMF) as catalyst.
  • Procedure:
    • The 7-methoxyquinazoline is suspended in phosphorus oxychloride.
    • DMF is added dropwise at a controlled temperature between 15–30 °C.
    • The mixture is heated to 35–45 °C until the solid dissolves, forming a brown liquid.
    • This step introduces chlorine atoms at the 2 and 4 positions, forming 2,4-dichloro-7-methoxyquinazoline.
  • Work-up:
    • The reaction mixture is poured into ice-cold water with vigorous stirring.
    • The product is extracted with chloroform or dichloromethane.
    • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.
    • Solvent evaporation yields the halogenated intermediate.

Introduction of the Bromo Group at the 6-Position

  • The 6-position bromo substituent can be introduced by bromination of the quinazoline ring prior to or after halogenation at the 2 and 4 positions.
  • Bromination is typically performed using brominating agents such as N-bromosuccinimide (NBS) in the presence of radical initiators like benzoyl peroxide.
  • The reaction is carried out under reflux conditions with stirring for several hours.
  • Post-reaction, the mixture is extracted and purified by recrystallization or chromatography.

Nucleophilic Substitution with Isopropylamine

  • Reagents: Isopropylamine (excess), solvent such as ethanol or tetrahydrofuran (THF).
  • Procedure:
    • The 2,4-dichloro-6-bromo-7-methoxyquinazoline intermediate is dissolved in ethanol.
    • Isopropylamine is added dropwise or in excess to the solution.
    • The mixture is heated under reflux or sealed conditions (e.g., pressure bottle) for extended periods (e.g., 24–65 hours) to ensure complete substitution at the 2-position.
    • The substitution selectively replaces the chlorine at the 2-position with the isopropylamino group.
  • Work-up:
    • The reaction mixture is cooled, and the product precipitates or is extracted using organic solvents.
    • The crude product is purified by recrystallization from solvents such as methanol or by chromatographic techniques.
  • Yield: Reported yields for similar substitutions range between 40–50% depending on reaction conditions.

Analytical Data and Characterization

The final compound, this compound, can be characterized by the following methods:

Technique Observations/Values
[^1H NMR (500 MHz, CD3OD)](pplx://action/followup) Signals corresponding to aromatic protons (7.0–7.8 ppm), methoxy group (~3.7 ppm), isopropylamino septet (~4.2 ppm), and methyl doublets (~1.2 ppm) indicating isopropyl group.
[^13C NMR (126 MHz, CD3OD)](pplx://action/followup) Peaks consistent with quinazoline carbons, methoxy carbon (~55 ppm), and isopropyl carbons (~22 and 14 ppm).
Mass Spectrometry (HRMS) Molecular ion peak consistent with C14H18BrN3O (exact mass ~322.06 Da).
Melting Point Typically in the range of 87–90 °C for similar derivatives.

Summary Table of Preparation Steps

Step Reagents/Conditions Product/Intermediate Notes
Halogenation of 7-methoxyquinazoline Phosphorus oxychloride, DMF, 15–45 °C 2,4-Dichloro-7-methoxyquinazoline Controlled temperature, brown solution
Bromination at 6-position N-Bromosuccinimide, benzoyl peroxide, reflux 6-Bromo-2,4-dichloro-7-methoxyquinazoline Radical bromination
Nucleophilic substitution Isopropylamine, ethanol or THF, reflux This compound Selective substitution at 2-position
Purification Extraction, drying, recrystallization or chromatography Pure target compound Yield ~40–50%

化学反应分析

Types of Reactions

6-Bromo-2-isopropylamino-7-methoxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

科学研究应用

Antihypertensive Activity

Research indicates that compounds within the quinazoline class, including 6-bromo-2-isopropylamino-7-methoxyquinazoline, exhibit significant antihypertensive properties. A study conducted on renal hypertensive dogs demonstrated that this compound effectively reduced blood pressure, showcasing its potential as a treatment for hypertension. The effective dosage levels were noted to lower blood pressure from 180/100 mmHg to levels below 160/100 mmHg .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of quinazoline derivatives. Specifically, this compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies revealed that this compound induces apoptosis in various cancer cell lines, suggesting a mechanism that could be harnessed for cancer therapy .

Data Tables

Application Effectiveness Reference
AntihypertensiveReduces blood pressure significantly
AnticancerInduces apoptosis in cancer cells

Case Studies

  • Hypertensive Model Study : In a controlled experiment involving renal hypertensive dogs, researchers administered varying doses of this compound. The results indicated a dose-dependent reduction in blood pressure, confirming its efficacy as an antihypertensive agent.
  • Cancer Cell Line Experiment : A series of in vitro assays were conducted using human cancer cell lines treated with this compound. The findings showed a marked decrease in cell viability and an increase in apoptotic markers, indicating its potential as an anticancer therapeutic agent.

作用机制

The mechanism of action of 6-Bromo-2-isopropylamino-7-methoxyquinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation .

相似化合物的比较

Structural and Molecular Comparisons

The table below compares key structural features and molecular properties of 6-Bromo-2-isopropylamino-7-methoxyquinazoline with related quinazoline derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
This compound Br (6), NHCH(CH3)2 (2), OCH3 (7) C12H15BrN3O ~297.18 Bulky isopropylamino group; potential for hydrogen bonding and nucleophilic activity.
6-Bromo-2-chloro-8-methoxyquinazoline Br (6), Cl (2), OCH3 (8) C9H6BrClN2O 273.51 Chloro group at position 2 acts as a leaving group; methoxy at position 8.
6-Bromo-4-chloro-7-methoxyquinazoline Br (6), Cl (4), OCH3 (7) C9H6BrClN2O 273.51 Chloro at position 4; methoxy at position 7; planar structure for π-stacking.

Key Observations :

  • Substituent Positioning : The position of methoxy (7 vs. 8) and halogen (Br at 6) significantly impacts electronic distribution. For example, methoxy at position 7 (target compound) may enhance electron-donating effects on the quinazoline core compared to position 8 .
  • Functional Group Reactivity: The isopropylamino group in the target compound contrasts with chloro substituents in analogs. Chloro groups (e.g., in 6-Bromo-2-chloro-8-methoxyquinazoline) are superior leaving groups, facilitating nucleophilic substitution reactions, whereas isopropylamino groups enable hydrogen bonding or further derivatization .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-2-isopropylamino-7-methoxyquinazoline, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A typical synthesis involves bromination of methoxy-substituted quinazoline precursors. For example, bromine in glacial acetic acid under controlled dropwise addition (1–2 hours) at 0–5°C yields halogenated intermediates, followed by nucleophilic substitution with isopropylamine . Optimization includes adjusting stoichiometry (e.g., 1.2–1.5 eq. bromine), temperature control to minimize side reactions, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Yield improvements (>70%) are achieved by using anhydrous sodium acetate as a base and inert atmospheres to prevent oxidation.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methoxy at C7: δ ~3.9 ppm; isopropylamino at C2: δ ~1.3 ppm for CH3_3) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS detect impurities (<1%) and verify molecular ions ([M+H]+^+ at m/z 326.03) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; heavy atoms (Br, Cl) enhance diffraction contrast .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of halogenated quinazoline derivatives?

  • Methodological Answer : Discrepancies often arise from substituent positioning (e.g., bromine at C6 vs. C7) or assay conditions. To address this:

  • Perform structure-activity relationship (SAR) studies : Compare analogs (e.g., 6-Bromo-2-chloro-8-methoxyquinazoline) in standardized kinase inhibition assays .
  • Use orthogonal assays : Combine enzymatic (IC50_{50}) and cellular (proliferation/apoptosis) assays to differentiate target-specific vs. off-target effects .
  • Analyze solubility and stability : LogP (calculated: ~2.8) and hydrolytic stability in PBS (pH 7.4, 37°C) affect bioactivity interpretations .

Q. What experimental designs are suitable for assessing the environmental stability and degradation pathways of this compound?

  • Methodological Answer :

  • Hydrolytic Degradation : Incubate in buffered solutions (pH 4–9) at 25–50°C; monitor via LC-MS for dehalogenation (loss of Br) or demethylation (loss of methoxy) .
  • Photolysis Studies : Expose to UV light (λ = 254 nm) in aqueous/organic solvents; quantify degradation products (e.g., quinazoline-2,4-diols) .
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition tests (OECD 201/202 guidelines) to assess acute/chronic toxicity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。